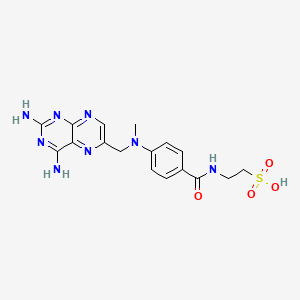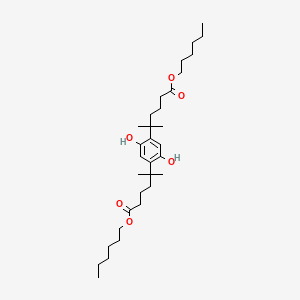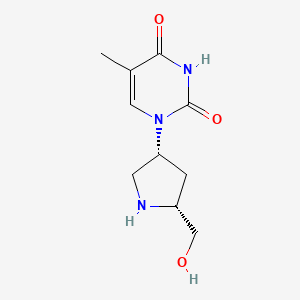
cis-4-(Thymin-1-yl)-D-prolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-4-(Thymin-1-yl)-D-prolinol: is a synthetic compound that combines the structural elements of thymine and proline Thymine is one of the four nucleobases in the nucleic acid of DNA, while proline is an amino acid that plays a critical role in protein structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Thymin-1-yl)-D-prolinol typically involves the coupling of thymine with a proline derivative. The process may include the following steps:
Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites on the molecules.
Coupling Reaction: The thymine derivative is coupled with the proline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
cis-4-(Thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of various derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of cis-4-(Thymin-1-yl)-D-prolinol involves its interaction with molecular targets such as DNA and proteins. The thymine moiety allows it to bind to DNA, potentially interfering with DNA replication and transcription. The proline moiety may interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
類似化合物との比較
cis-4-(Thymin-1-yl)-D-prolinol can be compared with other similar compounds, such as:
cis-4-(Uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.
cis-4-(Cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.
cis-4-(Adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.
These compounds share similar structural features but differ in their nucleobase components, leading to variations in their chemical properties and biological activities
特性
CAS番号 |
121330-19-6 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC名 |
1-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(16)12-9(6)15)8-2-7(5-14)11-3-8/h4,7-8,11,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
InChIキー |
NPLAPYDJFDUZFI-HTQZYQBOSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](NC2)CO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(NC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


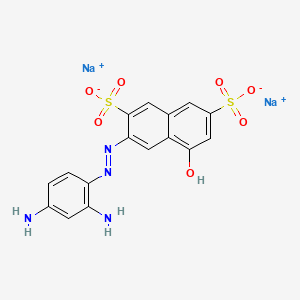
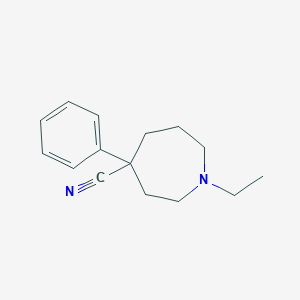

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
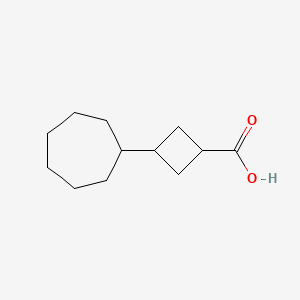
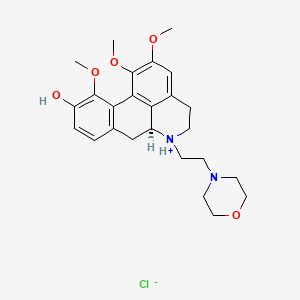
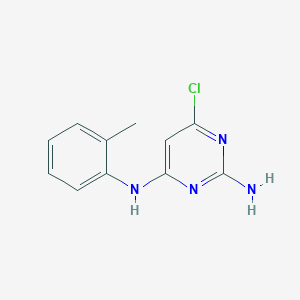

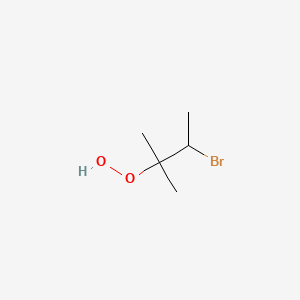
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
